molecular formula C8H9NO2 B112917 2-Amino-3-methoxybenzaldehyde CAS No. 70127-96-7

2-Amino-3-methoxybenzaldehyde

Cat. No. B112917
CAS RN: 70127-96-7
M. Wt: 151.16 g/mol
InChI Key: GDIYDPBHVKDDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methoxybenzaldehyde, also known as C8H9NO2, is a unique chemical provided to early discovery researchers . It has a molecular weight of 151.16 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=CC1=CC=CC(OC)=C1N . This indicates the presence of an aldehyde group (O=CC), a methoxy group (OC), and an amino group (N) on a benzene ring (C1=CC=CC=C1).

Scientific Research Applications

  • Schiff Base Synthesis :

    • 2-Amino-3-methoxybenzaldehyde is used in the preparation of Schiff bases. For instance, Issa et al. (2008) investigated Schiff bases derived from 2-aminobenzothiazole and 2-amino-3-hydroxypyridine, demonstrating the significance of this compound in molecular structure studies (Issa, Khedr, & Rizk, 2008).
  • Synthesis of Benzo[b]thiophenes and Benzisothiazoles :

    • Rahman and Scrowston (1983) utilized this compound in the synthesis of 2-mercapto-3-methoxybenzaldehyde, a key intermediate in producing various benzo[b]thiophenes and benzisothiazoles (Rahman & Scrowston, 1983).
  • Antimicrobial and Antiaflatoxigenic Activities :

    • Harohally et al. (2017) studied Schiff bases of 2-Hydroxy-4-methoxybenzaldehyde and their antimicrobial and antiaflatoxigenic properties. This research highlights the potential of this compound derivatives in biological applications (Harohally, Cherita, Bhatt, & Appaiah, 2017).
  • Molecular Structure and Vibrational Studies :

    • Arslan and Algül (2007) synthesized 2-(4-methoxyphenyl)benzo[d]thiazole using 2-aminothiophenol and 4-methoxybenzaldehyde, studying its molecular structure and vibrational frequencies. This demonstrates the use of this compound in advanced material science research (Arslan & Algül, 2007).
  • Formation of Zinc Complexes :

    • Chohan et al. (2003) reported on the reaction of 2-acetamidobenzaldehyde with 2-amino-4-methoxybenzothiazole to form Schiff bases, which were then used to create zinc complexes. This research illustrates the utility of this compound in coordination chemistry and its potential applications in the field of metal-organic frameworks (Chohan, Scozzafava, & Supuran, 2003).

properties

IUPAC Name

2-amino-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIYDPBHVKDDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553471
Record name 2-Amino-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70127-96-7
Record name 2-Amino-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-Methoxy-quinazolin-2-ylamine. To a solution of 3-methoxy-2-nitro-benzaldehyde (14.8 g, 81 mmol, Aldrich) and NH4Cl (4.4 g, 82 mmol, Aldrich) in 80% aq. MeOH (250 mL) was added iron dust (20.5 g, 367 mmol, Aldrich) and the reaction mixture was heated at 60° C. with stirring for 2 h. The reaction mixture was allowed to cool to room temperature and filtered through a pad of Celite®. The filter cake was washed with MeOH and the solution was concentrated in vacuum. The concentrated aq. solution was extracted with CH2Cl2 and the combined organic layers were washed with brine and dried over Na2SO4. Purification with EtOAc/Hexanes (0:1→1:4) as eluant gave 3.84 g (31%) of 2amino-3-methoxy-benzaldehyde as a yellow oil. This oil was heated at 190° C. for 2.5 h in the presence of guanidine hydrochloride (4.9 g, 51 mmol, Aldrich), Na2CO3 (5.4 g, 51 mmol) and decalin (55 mL). The reaction was decanted while hot and the solution was allowed to cool to room temperature. The resultant precipitate was stirred with hexanes, filtered, washed with hexanes, and dried in vacuum to give the title compound as a yellow amorphous solid. MS (ESI, pos ion.) m/z: 176 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
20.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of 3-methoxy-2-nitrobenzaldehyde are dissolved in a solution of 100 ml of ethanol, 100 ml of acetic acid and 50 ml of water. After addition of 11.4 g of iron and of 1.4 ml of concentrated hydrochloric acid, the reaction medium is heated at reflux for 10-15 minutes. After having cooled the reaction medium, 150 ml of water are added and the reaction mixture is extracted with 3×200 ml of dichloromethane. The organic phases are combined, washed with 500 ml of a saturated sodium hydrogencarbonate solution, dried over magnesium sulfate, filtered and evaporated under vacuum to provide 4.7 g of 3-methoxy-2-aminobenzaldehyde in the form of a colorless oil, used without purification in the following stage. (Yield: quantitative)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Iron powder (40 g) was slowly added to a stirred solution of 3-methoxy-2-nitrobenzaldehyde (1) (70 g, 386 mmole) in AcOH gal. (100 mL) and EtOH abs. (400 mL). The reaction was cooled using an ice bath followed by addition of con. HCL (1 mL). The reaction became exothermic. After stabilization of the reaction temperature, the reaction was heated to reflux. The reaction reached completion after ca. 20 minutes according to LCMS. The reaction mixture was cooled to RT and filtered. The filtrate was evaporated to a thick brown syrup. The dark residue was dissolved in EtOAc (500 mL) and water (200 mL). The mixture was basified with NaOH 6M to ca. pH 10. The mixture was filtered over celite and the layers separated. The organic layer was washed with NaHCO3 (2×100 mL), water (2×100 mL), brine (100 mL), dried (Na2SO4), filtered and evaporated to a dark amber oil. The oil was dried in vacuo to give 95% pure product 2-amino-3-methoxybenzaldehyde in 64% yield (37.2 g, 246 mmole).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methoxybenzaldehyde
Reactant of Route 2
2-Amino-3-methoxybenzaldehyde
Reactant of Route 3
2-Amino-3-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Amino-3-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Amino-3-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Amino-3-methoxybenzaldehyde

Q & A

Q1: How is 2-amino-3-methoxybenzaldehyde utilized in the synthesis of ruthenium complexes?

A1: this compound serves as a crucial building block in synthesizing polydentate ligands that can bind to ruthenium. The process involves a series of reactions:

    Q2: Does the structure of the synthesized ligand impact the properties of the resulting ruthenium complex?

    A2: Yes, the structure of the ligand significantly influences the properties of the ruthenium complex. For instance, the presence of two electron-donating anionic ligands leads to the formation of a Ru(III) complex, confirmed by its paramagnetic behavior observed in NMR studies []. Furthermore, the electronic absorption and redox properties of the complexes are directly related to the anionic character of the 8-hydroxyquinoline moieties within the ligands []. This highlights the importance of ligand design in tuning the properties and potential applications of the resulting metal complexes.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.